molecular formula C9H13NOS B7498005 N-(1-(Thiophen-2-yl)ethyl)propionamide

N-(1-(Thiophen-2-yl)ethyl)propionamide

Cat. No.: B7498005
M. Wt: 183.27 g/mol
InChI Key: BINJBKZVZGLFNS-UHFFFAOYSA-N
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Description

N-(1-(Thiophen-2-yl)ethyl)propionamide is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Thiophen-2-yl)ethyl)propionamide typically involves the reaction of thiophene derivatives with appropriate amidesThe reaction conditions often involve the use of catalysts and solvents to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(1-(Thiophen-2-yl)ethyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .

Scientific Research Applications

N-(1-(Thiophen-2-yl)ethyl)propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(Thiophen-2-yl)ethyl)propionamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The thiophene ring plays a crucial role in its binding affinity and specificity, allowing it to interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(Thiophen-2-yl)ethyl)propionamide is unique due to its specific combination of the thiophene ring and the propionamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-(1-thiophen-2-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-3-9(11)10-7(2)8-5-4-6-12-8/h4-7H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINJBKZVZGLFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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